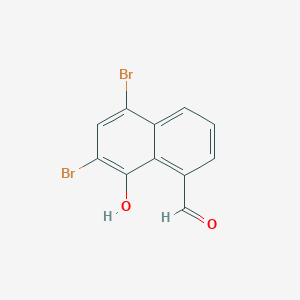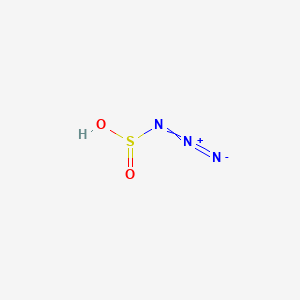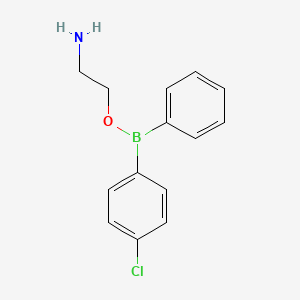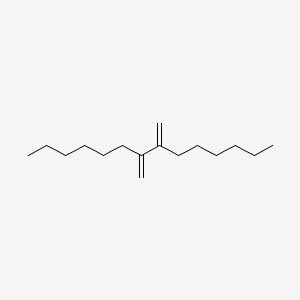![molecular formula C4H6Cl4HgSi2 B14420759 Bis{(dichloromethylsilyl)methyl]mercury](/img/structure/B14420759.png)
Bis{(dichloromethylsilyl)methyl]mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis{[(dichloromethyl)silyl]methyl}mercury is a unique organosilicon compound that features both silicon and mercury atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis{[(dichloromethyl)silyl]methyl}mercury typically involves the reaction of dichloromethylsilane with a mercury-containing precursor. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process may also involve the use of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for Bis{[(dichloromethyl)silyl]methyl}mercury are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while ensuring safety protocols are in place due to the toxic nature of mercury compounds.
化学反応の分析
Types of Reactions
Bis{[(dichloromethyl)silyl]methyl}mercury can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of mercury and silicon.
Reduction: Reduction reactions can lead to the formation of lower oxidation state products.
Substitution: The dichloromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent degradation of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon dioxide and mercuric oxide, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
科学的研究の応用
Bis{[(dichloromethyl)silyl]methyl}mercury has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon and organomercury compounds.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biology and Medicine: Research into its biological activity and potential therapeutic applications is ongoing, although the toxicity of mercury poses significant challenges.
作用機序
The mechanism by which Bis{[(dichloromethyl)silyl]methyl}mercury exerts its effects involves interactions with various molecular targets. The silicon and mercury atoms can form bonds with different substrates, leading to changes in their chemical and physical properties. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
類似化合物との比較
Similar Compounds
Dichloromethylsilane: A related compound that lacks the mercury atom and is used in various silicon-based syntheses.
Trimethylsilylmercury: Another organosilicon-mercury compound with different substituents on the silicon atom.
Uniqueness
Bis{[(dichloromethyl)silyl]methyl}mercury is unique due to the presence of both dichloromethyl groups and a mercury atom within its structure. This combination imparts distinct chemical properties that are not found in other similar compounds, making it valuable for specific applications in research and industry.
特性
分子式 |
C4H6Cl4HgSi2 |
|---|---|
分子量 |
452.7 g/mol |
InChI |
InChI=1S/2C2H3Cl2Si.Hg/c2*1-5-2(3)4;/h2*2H,1H2; |
InChIキー |
ORXPMLUZUDBRDE-UHFFFAOYSA-N |
正規SMILES |
C([Si]C(Cl)Cl)[Hg]C[Si]C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




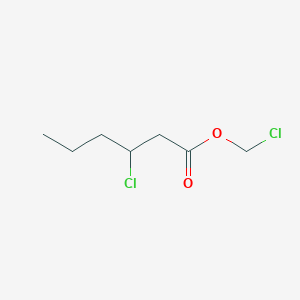

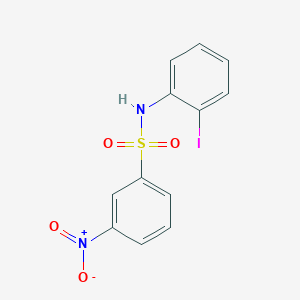
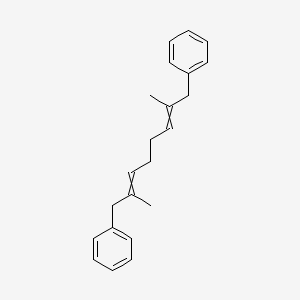
![Phosphine, dicyclohexyl[3-(phenylphosphino)propyl]-](/img/structure/B14420701.png)
![2-[(Octyloxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14420723.png)
